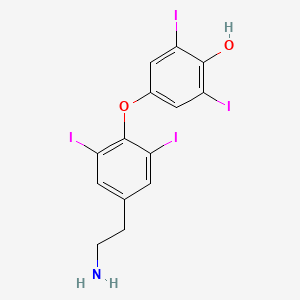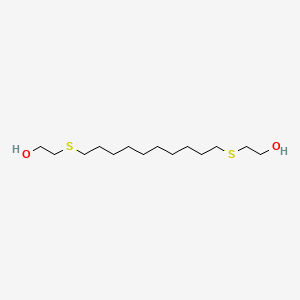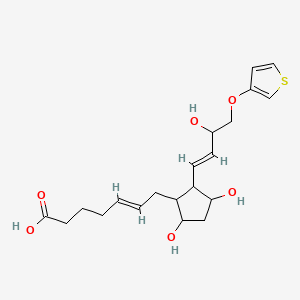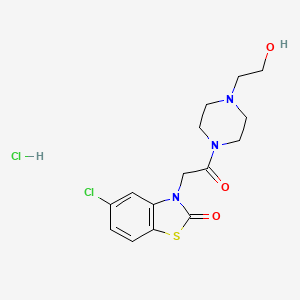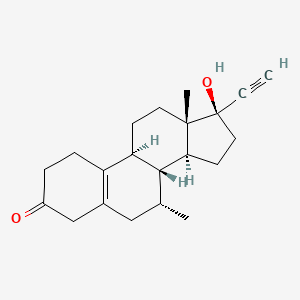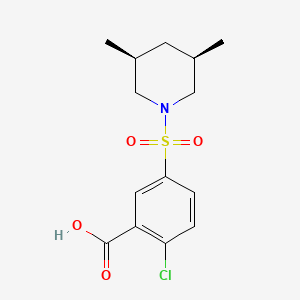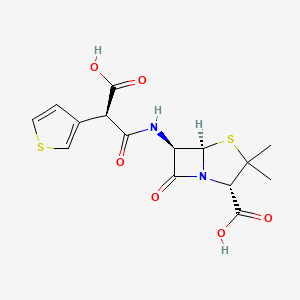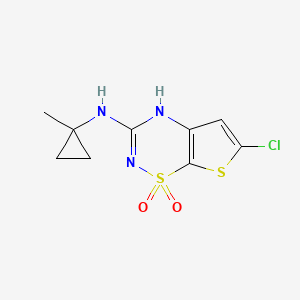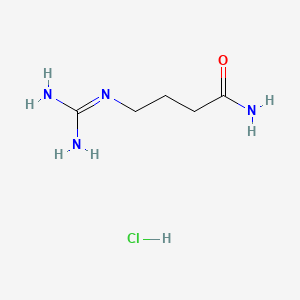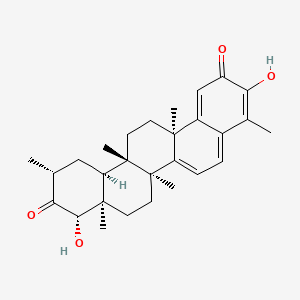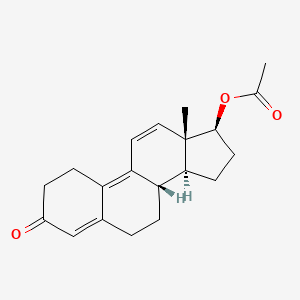
Trenbolonacetat
Übersicht
Beschreibung
Trenbolonacetat ist ein synthetisches Androgen und anaboles Steroid, das in der Veterinärmedizin häufig zur Förderung des Muskelwachstums bei Nutztieren, insbesondere Rindern, eingesetzt wird . Es ist ein Derivat von Testosteron und hat starke anabole und androgene Wirkungen, was es zu einer beliebten Wahl zur Steigerung der Muskelmasse und -leistung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere wichtige Schritte:
Verätherungsreaktion: Methanol, Acetylchlorid und östrogenes Steroid-4,9-dien-3,17-dion werden in einen Reaktionstank gegeben, gerührt und der pH-Wert reguliert.
Reduktionsreaktion: Kalium-borhydrid wird hinzugefügt, gerührt und der pH-Wert reguliert.
Hydrolysereaktion: Methanol und Salzsäure werden hinzugefügt, der pH-Wert reguliert und die Mischung konzentriert.
Dehydrierungsreaktion: Dichlormethan wird verwendet, um das Produkt zu spülen, und DDQ (2,3-Dichlor-5,6-dicyano-1,4-benzochinon) wird hinzugefügt.
Acylierungsreaktion: Benzol und Pyridin werden hinzugefügt, gefolgt von Trenbolon und 4-DMAP (4-Dimethylaminopyridin).
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise für die veterinärmedizinische Anwendung zu Pellets verarbeitet .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine aktive Form, Trenbolon, umwandeln.
Substitution: Substitutionsreaktionen können die funktionellen Gruppen am this compound-Molekül modifizieren.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktionsmittel: Kalium-borhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Lösungsmittel: Dichlormethan, Methanol und Benzol werden häufig als Lösungsmittel in diesen Reaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Trenbolon-Metaboliten und -Derivate, die unterschiedliche biologische Aktivitäten haben können .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
This compound wirkt auf den Androgenrezeptor, um sowohl anabole als auch androgene Wirkungen zu stimulieren . Es erhöht die Proteinsynthese und den Stickstofffixierung in den Muskeln, was zu einem verbesserten Muskelwachstum und einer erhöhten Kraft führt . This compound erhöht auch die Produktion von Erythropoietin, das an der Produktion roter Blutkörperchen beteiligt ist .
Wissenschaftliche Forschungsanwendungen
Trenbolone acetate has several scientific research applications:
Wirkmechanismus
Target of Action
Trenbolone acetate is a derivative of testosterone and a synthetic androgen and anabolic steroid (AAS) . Its primary target is the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It is used to increase muscle mass and strength .
Mode of Action
Trenbolone acetate interacts with its target, the androgen receptor, as an agonist . This interaction leads to strong anabolic effects, highly androgenic effects, potent progestogenic effects, and weak glucocorticoid effects . The compound’s interaction with the androgen receptor promotes muscle growth and appetite in livestock .
Biochemical Pathways
Trenbolone acetate affects several biochemical pathways. One mechanism by which it improves growth is through an interaction with the polyamine biosynthetic pathway . Polyamines are naturally occurring amino acid derivatives known to be potent stimulators of growth . Trenbolone acetate and its metabolites can increase proliferation and protein synthesis rates, and alter the expression of genes involved in polyamine biosynthesis, proliferation, and protein synthesis .
Pharmacokinetics
Trenbolone acetate is administered as a prodrug as an ester conjugate such as trenbolone enanthate or trenbolone cyclohexylmethylcarbonate to increase its effective half-life . Plasma lipases then cleave the ester group in the bloodstream, leaving free trenbolone . The elimination half-life of trenbolone acetate when administered intramuscularly is approximately 3 days .
Result of Action
The result of trenbolone acetate’s action is extreme muscle growth and cell splitting, which is more effective than other anabolic steroids in terms of muscle growth, strength gains, and stamina . It also has the ability to promote a more powerful metabolism and even promote direct fat loss due to the strong binding affinity to the androgen receptor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trenbolone acetate. For instance, trenbolone acetate is lipophilic, persistent, and released into the environment in manure used as soil fertilizer . It has been detected at low nanograms per liter concentrations in surface waters associated with animal feedlots . The environmental occurrence and potential effects of this potent androgen receptor agonist on aquatic vertebrates have been a subject of study .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Trenbolone Acetate interacts with various enzymes, proteins, and other biomolecules. It is known to bind to androgen receptors, which can lead to changes in gene expression and protein synthesis . The nature of these interactions is complex and can vary depending on the specific cellular context.
Cellular Effects
Trenbolone Acetate can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase protein synthesis in muscle cells, leading to increased muscle mass .
Molecular Mechanism
Trenbolone Acetate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to androgen receptors, leading to changes in gene expression that promote muscle growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trenbolone Acetate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Trenbolone Acetate vary with different dosages in animal models. High doses can lead to severe side effects, including alterations of the cardiovascular system, liver toxicity, and a series of psychiatric effects .
Metabolic Pathways
Trenbolone Acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trenbolone acetate involves several key steps:
Etherification Reaction: Methanol, acetyl chloride, and oestrogenic steroid-4,9-diene-3,17-dione are added to a reaction tank, stirred, and the pH is regulated.
Reduction Reaction: Potassium borohydride is added, stirred, and the pH is regulated.
Hydrolysis Reaction: Methanol and hydrochloric acid are added, the pH is regulated, and the mixture is concentrated.
Dehydrogenation Reaction: Dichloromethane is used to rinse the product, and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is added.
Acylation Reaction: Benzene and pyridine are added, followed by trenbolone and 4-DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of trenbolone acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically formulated into pellets for veterinary use .
Analyse Chemischer Reaktionen
Types of Reactions
Trenbolone acetate undergoes various chemical reactions, including:
Oxidation: Trenbolone acetate can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert trenbolone acetate into its active form, trenbolone.
Substitution: Substitution reactions can modify the functional groups on the trenbolone acetate molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Potassium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Dichloromethane, methanol, and benzene are frequently used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various trenbolone metabolites and derivatives, which can have different biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trenbolon-Enanthat: Ein weiterer Ester von Trenbolon mit einer längeren Halbwertszeit im Vergleich zu Trenbolonacetat.
Testosteron: Ein natürliches Androgen mit ähnlichen anabolen und androgenen Wirkungen, aber geringerer Potenz im Vergleich zu this compound.
Nandrolon: Ein anaboles Steroid mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur und Eigenschaften.
Einzigartigkeit
This compound ist einzigartig durch seine hohe Potenz und kurze Halbwertszeit, was es für schnelles Muskelwachstum und Leistungssteigerung effektiv macht . Seine starke Bindungsaffinität an den Androgenrezeptor und die Resistenz gegen Aromatisierung (Umwandlung in Östrogen) unterscheiden es außerdem von anderen anabolen Steroiden .
Eigenschaften
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRJPMODSSEAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860068 | |
| Record name | 3-Oxoestra-4,9,11-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


